N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
The compound N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a spirocyclic system with three nitrogen atoms. Key substituents include:
- 4-Methoxyphenyl group: At position 2, contributing to electronic effects and solubility.
- Propylsulfanyl group: At position 3, introducing sulfur-based hydrophobicity and metabolic stability.
Spirocyclic compounds are prized for their three-dimensionality, which can improve target selectivity and reduce off-target effects. Structural characterization of such compounds often employs X-ray crystallography (via SHELX software) and spectroscopic methods (NMR, IR, MS) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-3-16-32-22-21(17-4-10-20(31-2)11-5-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-8-6-18(25)7-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXRNBDNLHRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the fluorophenyl, methoxyphenyl, and propylsulfanyl groups through substitution reactions.
Final assembly: Coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Influence on metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Heteroatom Variations
Table 1: Structural Comparison of Spirocyclic Analogs
Key Observations :
- The propylsulfanyl group (target) contrasts with piperazinyl (compound 13) and furan (compound 3) substituents, influencing solubility and steric bulk.
Substituent Effects on Physicochemical Properties
Table 2: Substituent-Driven Property Modifications
Key Observations :
- The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 3-chlorophenyl (compound 14) due to reduced electrophilicity.
- Propylsulfanyl (target) vs. phenoxy (compound in ) affects redox stability and susceptibility to metabolic oxidation.
Analytical and Computational Comparisons
- Molecular Networking : MS/MS-based dereplication (cosine scores) could cluster the target compound with analogs sharing fragmentation patterns (e.g., spirocyclic backbone), though substituent-driven variations (e.g., sulfur vs. oxygen) may reduce scores .
- Docking Studies: AutoDock4 simulations could predict binding modes relative to analogs. For example, the 4-methoxyphenyl group may occupy hydrophobic pockets similar to 3-methoxyphenoxy (compound in ).
Biological Activity
N-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspir[4.5]Deca-1,3-Diene-8-Carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H24F2N4O2
- Molecular Weight : 414.4 g/mol
- IUPAC Name : 4-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide
Antipsychotic Activity
Research indicates that derivatives of triazaspiro compounds exhibit antipsychotic effects. For instance, one study highlighted that certain related compounds demonstrated efficacy in behavioral tests predictive of antipsychotic activity while showing a reduced propensity for neurological side effects such as catalepsy in animal models .
The biological activity of the compound is believed to involve multiple mechanisms:
- Dopamine Receptor Modulation : The compound may interact with dopamine receptors, which are critical in managing psychotic disorders.
- Serotonin Receptor Affinity : It may also exhibit affinity for serotonin receptors, contributing to its antipsychotic profile.
Study 1: Antipsychotic Efficacy
A study evaluated the effects of N-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspir[4.5]Deca-1,3-Diene-8-Carboxamide on rat models. The results indicated significant reductions in hyperactivity without causing catalepsy at effective doses .
Study 2: Behavioral Pharmacology
Another investigation focused on the behavioral pharmacology of related triazaspiro compounds. It was found that variations in the substituents on the phenyl moiety influenced the behavioral activity significantly. The study suggested a careful selection of substituents could optimize therapeutic effects while minimizing side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24F2N4O2 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | 4-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide |
| Antipsychotic Efficacy | Significant reduction in hyperactivity without catalepsy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
